(S)-Selisistat

Beschreibung

Eigenschaften

IUPAC Name |

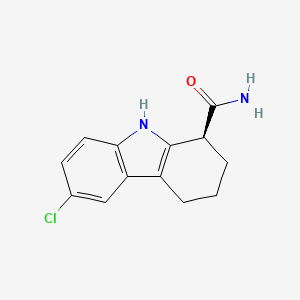

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848193-68-0 |

Source

|

| Record name | Selisistat, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELISISTAT, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Selisistat's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Selisistat (also known as EX-527) is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in neuronal health and longevity. In the context of neurodegenerative diseases, particularly Huntington's disease (HD), the inhibition of SIRT1 by this compound has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways. The primary mechanism involves the modulation of protein acetylation, leading to neuroprotective effects through enhanced clearance of toxic protein aggregates, improved mitochondrial function, and regulation of gene transcription.

Core Mechanism of Action: SIRT1 Inhibition

This compound is a highly selective inhibitor of SIRT1. Its inhibitory action is crucial in neuronal contexts where SIRT1 activity is dysregulated, such as in Huntington's disease, where the mutant huntingtin (mHTT) protein can directly inhibit SIRT1. By inhibiting SIRT1, this compound prevents the deacetylation of various downstream targets, thereby influencing multiple cellular pathways critical for neuronal survival and function.

Quantitative Data on SIRT1 Inhibition

The inhibitory potency and selectivity of this compound against sirtuin enzymes have been quantified in various studies.

| Enzyme | IC50 (nM) | Selectivity vs. SIRT1 | Reference |

| SIRT1 | 38 - 123 | - | [1][2] |

| SIRT2 | 19,600 | >200-fold | [1] |

| SIRT3 | 48,700 | >500-fold | [1] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Key Signaling Pathways Modulated by this compound in Neuronal Cells

The neuroprotective effects of this compound are mediated through its influence on several interconnected signaling pathways.

Enhanced Clearance of Mutant Huntingtin (mHTT)

In Huntington's disease models, this compound has been shown to promote the clearance of the toxic mHTT protein. Inhibition of SIRT1 leads to the hyperacetylation of mHTT, which is thought to facilitate its degradation through autophagy.

Modulation of Transcription Factors

SIRT1 deacetylates and regulates the activity of several key transcription factors involved in neuronal survival, stress resistance, and mitochondrial biogenesis. By inhibiting SIRT1, this compound enhances the acetylation and activity of these factors.

-

p53: Increased acetylation of p53 can modulate its transcriptional activity, influencing apoptosis and cell cycle arrest.

-

FOXO3a (Forkhead box protein O3a): Enhanced acetylation of FOXO3a can promote the expression of genes involved in antioxidant defense, such as manganese superoxide (B77818) dismutase (SOD2).

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Increased acetylation of PGC-1α can boost the expression of genes related to mitochondrial biogenesis and function, including NRF2 and TFAM.

-

CREB (cAMP response element-binding protein): The TORC-CREB complex is also affected by SIRT1 inhibition, which can lead to increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[3]

-

NF-κB (p65 subunit): Inhibition of SIRT1-mediated deacetylation of the p65 subunit of NF-κB can modulate inflammatory responses in the brain.

Signaling Pathway Diagram

Caption: this compound inhibits SIRT1, leading to increased acetylation of various substrates and promoting neuroprotective pathways.

Quantitative Effects in Neuronal Models

Studies in various neuronal models have demonstrated the dose-dependent neuroprotective effects of this compound.

Neuroprotection in Huntington's Disease Models

| Model System | Endpoint | This compound Concentration | Observed Effect | Reference |

| Drosophila model of HD | Photoreceptor neuron survival | 0.1 µM | Significant rescue of neurodegeneration | [4] |

| 1 µM | Increased rescue of neurodegeneration | [4] | ||

| 10 µM | Further increased rescue of neurodegeneration | [4] | ||

| PC-12 cells with mHTT | Toxicity (LDH release) | 1 µM | Significant reduction in toxicity | [4] |

| 10 µM | Further significant reduction in toxicity | [4] | ||

| Primary rat striatal neurons with mHTT | Neuronal loss | 1 µM | Significant abolishment of neuronal loss | [1] |

| 10 µM | Further significant abolishment of neuronal loss | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 in the presence of this compound.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine)

-

NAD+

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in SIRT1 Assay Buffer.

-

In a 96-well plate, add the assay buffer, diluted this compound, and SIRT1 enzyme solution. Include a no-enzyme control.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity (Excitation ~350-360 nm, Emission ~450-460 nm).

-

Calculate the percent inhibition and determine the IC50 value.

Western Blot for Acetylated Proteins

This protocol is used to detect changes in the acetylation status of SIRT1 substrates like p65 in neuronal cells.

Materials:

-

Neuronal cell culture

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-p65, anti-total-p65, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat neuronal cells with varying concentrations of this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the acetylated protein levels to the total protein and a loading control.

Cell Viability Assay (MTT)

This assay assesses the neuroprotective effects of this compound against a toxic insult.

Materials:

-

Primary neuronal cultures or neuronal cell lines

-

This compound

-

Neurotoxic agent (e.g., mutant huntingtin, hydrogen peroxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Plate neuronal cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for a specified period.

-

Induce neurotoxicity by adding the neurotoxic agent.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments to characterize this compound's effects on neuronal cells.

Conclusion

This compound exerts its neuroprotective effects in neuronal cells primarily through the selective inhibition of SIRT1. This leads to the hyperacetylation of key proteins involved in the clearance of toxic aggregates, mitochondrial function, antioxidant defense, and the expression of neurotrophic factors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other SIRT1 inhibitors for neurodegenerative diseases. Further research focusing on the long-term efficacy and safety of this compound in more complex models is warranted to fully elucidate its therapeutic promise.

References

(S)-Selisistat: A Technical Guide to a Selective SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a crucial NAD⁺-dependent deacetylase involved in a myriad of cellular processes, including gene expression, metabolism, DNA repair, and stress responses.[1][2] this compound has emerged as an invaluable chemical probe for elucidating the biological functions of SIRT1 and as a potential therapeutic agent for various pathologies, including Huntington's disease and certain cancers.[2][3][4]

Core Mechanism of Action

This compound exerts its inhibitory effect on SIRT1 through a well-characterized mechanism. It acts as a non-competitive inhibitor with respect to the acetylated peptide substrate and as a competitive inhibitor with respect to the NAD⁺ cofactor.[1] The inhibitor binds to a site on the SIRT1 enzyme that is distinct from the acetylated-substrate binding pocket but overlaps with the NAD⁺ binding site.[1] This prevents the productive binding of NAD⁺, which is essential for the enzyme's deacetylase activity, thereby leading to the inhibition of SIRT1 function.[1] The inhibition by this compound is uncompetitive with respect to NAD⁺, suggesting it may bind to the SIRT1-substrate complex after the release of nicotinamide.[5]

Caption: Mechanism of SIRT1 inhibition by this compound.

Quantitative Data: Potency and Selectivity

This compound is a highly potent inhibitor of SIRT1 with significant selectivity over other sirtuin isoforms, particularly SIRT2 and SIRT3.[5][6] This selectivity makes it a superior tool for studying SIRT1-specific functions compared to less selective inhibitors. The half-maximal inhibitory concentration (IC₅₀) values vary slightly across different studies, which can be attributed to differing assay conditions, such as the nature and concentration of the peptide substrate and NAD⁺.[2]

| Parameter | Target | Value | Selectivity vs. SIRT1 | Reference |

| IC₅₀ | Human SIRT1 | 38 nM | - | [7] |

| Human SIRT1 | 98 nM ((S)-enantiomer) | - | [6][8][9] | |

| Human SIRT1 | 123 nM | - | [10] | |

| IC₅₀ | Human SIRT2 | 19.6 µM | > 200-fold | [6][7] |

| IC₅₀ | Human SIRT3 | 48.7 µM | > 500-fold | [6][7] |

(Note: this compound does not inhibit SIRT4-7 or class I/II Histone Deacetylases (HDACs) at concentrations up to 100 µM[7])

Key Signaling Pathways Modulated by this compound

By inhibiting SIRT1, this compound modulates numerous downstream signaling pathways, leading to various cellular outcomes. A primary and well-documented effect is the hyperacetylation of SIRT1 substrates, including the tumor suppressor p53.

p53-Mediated Pathway

SIRT1 deacetylates p53 at lysine (B10760008) 382, which represses its transcriptional activity. Inhibition of SIRT1 by this compound prevents this deacetylation, leading to an accumulation of acetylated p53 (Ac-p53).[11] Acetylated p53 is the active form of the protein, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.[1][12]

Caption: this compound enhances p53 acetylation and activity.

Other critical pathways regulated by SIRT1, and therefore influenced by this compound, include:

-

NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, inhibiting its activity.[13] Therefore, SIRT1 inhibition can lead to increased NF-κB-mediated inflammation.

-

FOXO Transcription Factors: SIRT1 deacetylates FOXO proteins, modulating their roles in stress resistance and metabolism.[14]

-

PGC-1α: As a key regulator of mitochondrial biogenesis, PGC-1α is activated by SIRT1-mediated deacetylation.[15][16] Inhibition by this compound can thus impact mitochondrial function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro SIRT1 Inhibition Assay (IC₅₀ Determination)

This biochemical assay measures the direct inhibitory effect of this compound on SIRT1 enzymatic activity.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SIRT1.[1]

-

Materials:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1, derived from p53).[7]

-

NAD⁺ solution.

-

This compound serial dilutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (e.g., containing trypsin and nicotinamide).

-

96-well microplate (black, flat-bottom).

-

Fluorescence microplate reader.

-

-

Methodology:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and the different concentrations of this compound.[1]

-

Initiate the enzymatic reaction by adding NAD⁺ to all wells.[1][7]

-

Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes).[1][7]

-

Stop the reaction and initiate fluorescence development by adding the developer solution.[1]

-

Incubate at 37°C for an additional 15 minutes.[7]

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 360/460 nm).[1][7]

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.[1]

-

Caption: Workflow for in vitro determination of SIRT1 inhibitor IC₅₀.

Protocol 2: Cellular p53 Acetylation Assay (Western Blot)

This cell-based assay validates the on-target effect of this compound in a cellular context by measuring the acetylation of a known SIRT1 substrate.

-

Objective: To determine if this compound treatment increases the acetylation of p53 in cells.[1]

-

Materials:

-

Cell line with wild-type p53 (e.g., NCI-H460, MCF-7).[7][17]

-

Cell culture reagents.

-

DNA damaging agent (e.g., etoposide, hydrogen peroxide) to induce p53 expression.[1][7]

-

This compound.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE and Western blot equipment.

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies and chemiluminescent substrate.

-

-

Methodology:

-

Culture cells to suitable confluency.

-

Treat cells with a DNA damaging agent, with or without various concentrations of this compound, for a specified time (e.g., 6 hours).[1][17]

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.[1]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading and to normalize the acetyl-p53 signal.[1]

-

Summary of In Vitro and In Vivo Applications

This compound has been extensively used to probe the function of SIRT1 in various biological contexts.

-

In Vitro Studies: In cellular models, this compound has been shown to increase the acetylation of SIRT1 substrates like p65 and p53.[18][19] It has demonstrated the ability to suppress cell migration in cervical cancer and induce apoptosis in glioma cells.[12] Interestingly, under conditions of growth factor deprivation, it can increase cell proliferation in certain cell lines like HCT116.[7]

-

In Vivo Studies: The therapeutic potential of this compound has been explored in several animal models. It has shown significant neuroprotective effects in models of Huntington's disease (HD) in both Drosophila and mice, where it can improve motor behavior and increase survival.[18][19] These promising preclinical results led to its evaluation in clinical trials for HD patients, where it was found to be safe and well-tolerated.[8][20] Additionally, studies have shown it can attenuate endotoxemia-associated acute lung injury in mice.[17]

Conclusion

This compound (EX-527) is a potent, specific, and cell-permeable inhibitor of SIRT1.[11][12] Its well-defined mechanism of action, high selectivity over other sirtuins, and proven efficacy in both in vitro and in vivo models have established it as an essential tool for investigating SIRT1 biology. The detailed protocols and pathway analyses provided in this guide offer a framework for its application in research. As our understanding of the diverse roles of SIRT1 in health and disease continues to expand, the utility of selective inhibitors like this compound in both basic research and therapeutic development will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selisistat - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selisistat S-enantiomer | Sirtuin | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Selisistat | EX-527 | SIRT1 inhibitor | TargetMol [targetmol.com]

- 18. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. immune-system-research.com [immune-system-research.com]

- 20. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Selisistat

Introduction

(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1] SIRT1 plays a crucial role in various cellular processes, including gene regulation, DNA repair, metabolism, and stress response.[2] Due to its involvement in a wide range of physiological and pathological processes, SIRT1 has emerged as a significant therapeutic target.[1] Selisistat was identified through high-throughput screening and has been investigated for its therapeutic potential in several diseases, most notably Huntington's disease, and also has applications in cancer research.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Discovery

Selisistat (initially known as EX-527) was discovered in 2005 through a high-throughput screening of compound libraries aimed at identifying inhibitors of the SIRT1 enzyme.[1] This screening effort led to the identification of a series of indole-based compounds with potent inhibitory activity against SIRT1.[4] Further optimization of this series resulted in the discovery of EX-527, a highly potent and selective inhibitor of SIRT1.[4] It was found that the inhibitory activity resides in the (S)-enantiomer, which is now referred to as this compound.[1]

Synthesis of this compound

The synthesis of Selisistat is achieved through a multi-step process, beginning with a Bischler indole (B1671886) synthesis to construct the core tetrahydrocarbazole scaffold, followed by amidation and chiral separation to yield the active (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (B1680946)

Step 1: Synthesis of Ethyl 2-bromo-4-oxocyclohexanecarboxylate

This step involves the bromination of a β-keto ester at the α-position.

Step 2: Synthesis of Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

The bromo keto ester from the previous step is reacted with an appropriately substituted aniline (B41778) in a Bischler indole synthesis. The reaction mixture is heated to facilitate the cyclization and formation of the tetrahydrocarbazole ring system.

Step 3: Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (Racemic Selisistat)

The ester from the previous step is converted to the primary amide.

-

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (1 g, 3.60 mmol) is added to a high-pressure reactor containing a 7 M solution of ammonia (B1221849) in methanol (B129727) (15 mL).[2]

-

The reactor is sealed and the mixture is stirred at 100 °C for 15 hours.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.[2]

-

The resulting crude product is purified to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide as a white solid (400 mg, 45% yield).[2]

-

Characterization:

Step 4: Chiral Separation to Obtain this compound

The racemic mixture of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is separated into its individual enantiomers using chiral column chromatography to yield the biologically active (S)-enantiomer, this compound.[1]

Mechanism of Action

This compound is a potent and selective inhibitor of SIRT1.[1] Its mechanism of action is non-competitive with respect to the acetylated substrate and competitive with respect to the NAD+ cofactor.[2] It binds to a site on the SIRT1 enzyme that is distinct from the acetylated substrate-binding pocket but overlaps with the NAD+ binding site.[2] This prevents the productive binding of NAD+, which is essential for the deacetylase activity of SIRT1, thereby inhibiting its function.[2]

One of the key downstream targets of SIRT1 is the tumor suppressor protein p53.[2] SIRT1 deacetylates p53, leading to its inactivation and degradation. By inhibiting SIRT1, this compound leads to the hyperacetylation of p53, which in turn enhances its transcriptional activity, promoting apoptosis and cell cycle arrest.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selisistat

| Sirtuin Isoform | IC50 (nM) | Selectivity vs. SIRT1 | Reference |

| SIRT1 | 38 - 123 | - | [5][6] |

| SIRT2 | 19,600 | >200-fold | [5] |

| SIRT3 | 48,700 | ~500-fold | [5] |

Table 2: Pharmacokinetic Parameters of Selisistat

| Species | Dose | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) | Reference |

| Mouse (R6/2) | 10 mg/kg | Oral | - | - | - | - | [7] |

| Mouse (R6/2) | 20 mg/kg | Oral | - | - | - | - | [7] |

| Human (Healthy) | 100 mg | Oral | - | - | - | - | [8] |

| Human (Healthy) | 300 mg | Oral | - | - | 220 | - | [8] |

| Human (HD Patient) | 10 mg | Oral | - | - | - | - | [9] |

| Human (HD Patient) | 100 mg | Oral | - | - | - | - | [9] |

Experimental Protocols

In Vitro SIRT1 Inhibition Assay

This protocol describes a fluorogenic assay to determine the IC50 value of this compound against SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD+

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in SIRT1 Assay Buffer.

-

In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of this compound.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of p53 Acetylation

This protocol assesses the effect of this compound on the acetylation of p53 in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-p53, anti-total-p53, anti-loading control e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified time. A positive control for p53 induction (e.g., a DNA damaging agent) may be used.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.

Cell Viability Assay

This protocol describes a general method to assess the effect of this compound on cell viability using a commercially available kit (e.g., MTT or CellTiter-Glo).

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium

-

96-well clear or opaque-walled microplate

-

Cell viability reagent (e.g., MTT or CellTiter-Glo)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a valuable research tool for studying the biological roles of SIRT1 and holds promise as a therapeutic agent. Its high potency and selectivity for SIRT1 make it a superior probe compared to less specific sirtuin inhibitors. The detailed synthetic route and experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and other sirtuin modulators. Further research into the clinical applications of this compound is ongoing and will continue to elucidate its therapeutic potential in a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 3. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide 98.0+%, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. PT2768807T - Processes for the preparation of 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide and of its precursors - Google Patents [patents.google.com]

- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

(S)-Selisistat and Its Role in Histone Deacetylation: A Technical Guide

(S)-Selisistat, also known as EX-527, is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a member of the class III histone deacetylase (HDAC) family. [1][2] This guide provides an in-depth overview of the core mechanism of this compound, its impact on histone deacetylation, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and neurodegenerative diseases.

Core Mechanism of Action: Inhibition of SIRT1-Mediated Deacetylation

SIRT1 is a NAD+-dependent deacetylase that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] This deacetylation activity plays a crucial role in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism.[4][5] Histone deacetylation by SIRT1 generally leads to a more condensed chromatin structure, which is associated with transcriptional repression.[3][6]

This compound exerts its effect by specifically inhibiting the deacetylase activity of SIRT1.[2][7] The mechanism of inhibition is uncompetitive with respect to the acetylated substrate, meaning it binds to the enzyme-substrate complex.[8] By blocking SIRT1, this compound prevents the removal of acetyl groups from SIRT1's target proteins, including histones. This leads to a state of hyperacetylation, which can alter chromatin structure and modulate gene expression.[3][9] For instance, increased acetylation of histones can lead to a more relaxed chromatin state, facilitating the access of transcription factors to DNA and thereby promoting gene transcription.[3][6]

Beyond histones, a key non-histone target of SIRT1 is the tumor suppressor protein p53.[3][10] SIRT1-mediated deacetylation of p53 at lysine 382 inhibits its transcriptional activity.[3] By inhibiting SIRT1, this compound leads to an increase in acetylated p53, which enhances its pro-apoptotic activity.[2][3]

Quantitative Data: Inhibitory Potency and Selectivity

The potency and selectivity of this compound have been characterized in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

| Sirtuin Isoform | IC50 (nM) | Fold Selectivity vs. SIRT1 | Reference |

| SIRT1 | 38 | 1 | [7][11] |

| SIRT2 | 19,600 | ~515 | [7][11] |

| SIRT3 | 48,700 | ~1281 | [7][11] |

| SIRT4 | >100,000 | >2631 | [7] |

| SIRT5 | >100,000 | >2631 | [7] |

| SIRT6 | >100,000 | >2631 | [7] |

| SIRT7 | >100,000 | >2631 | [7] |

Note: IC50 values can vary slightly depending on the assay conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

In Vitro SIRT1 Enzymatic Assay (Fluorometric)

This assay is designed to determine the IC50 value of a compound against recombinant human SIRT1.[10]

Materials:

-

Recombinant human SIRT1 enzyme[12]

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine)[12]

-

NAD+ solution[12]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[12]

-

This compound (or other test compounds) dissolved in DMSO[12]

-

Developer solution (containing a protease that cleaves the deacetylated substrate)[12]

-

96-well black, flat-bottom plates[12]

-

Fluorescence microplate reader[12]

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.[12]

-

In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the diluted test compound.[10] Include controls for no inhibitor (vehicle control) and no enzyme (background).

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.[10]

-

Incubate the plate at 37°C for 1 hour, protected from light.[10][12]

-

Stop the reaction and initiate fluorescence development by adding the developer solution.[10]

-

Incubate at 37°C for an additional 15-30 minutes.[12]

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm, emission at 450-460 nm).[10][12]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value.[12]

Cell-Based Assay for p53 Acetylation (Western Blot)

This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context, leading to an increase in the acetylation of its downstream target, p53.[10]

Materials:

-

Human cell line (e.g., HCT116, MCF-7)[10]

-

Cell culture medium and supplements[10]

-

This compound[10]

-

DNA damaging agent (e.g., etoposide) to induce p53 acetylation (optional)[10]

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., nicotinamide, trichostatin A)[10]

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.

-

Optionally, co-treat with a DNA damaging agent to increase the levels of acetylated p53.[10]

-

Wash the cells with cold PBS and lyse them on ice using the lysis buffer.[10]

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the levels of acetylated p53 to total p53 and the loading control.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIRT1. Its high potency and selectivity make it suitable for elucidating the downstream effects of SIRT1 inhibition on histone deacetylation and the regulation of various cellular pathways. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this compound and other potential SIRT1 inhibitors, which is crucial for advancing drug discovery efforts in related therapeutic areas.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Selisistat, a SIRT1 inhibitor, enhances paclitaxel activity in luminal and triple-negative breast cancer: in silico, in vitro, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sirtuin 1 Inhibiting Thiocyanates (S1th)-A New Class of Isotype Selective Inhibitors of NAD+ Dependent Lysine Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

Therapeutic Potential of (S)-Selisistat in Huntington's Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder characterized by an expanded CAG repeat in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). This protein is prone to aggregation and disrupts numerous cellular processes, ultimately causing progressive neuronal cell death. (S)-Selisistat (also known as EX-527 or SEN0014196) has emerged as a promising therapeutic candidate. It is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. The therapeutic hypothesis posits that inhibiting SIRT1 enhances the acetylation of mHTT, promoting its clearance through autophagy and mitigating its downstream toxicity. This guide provides an in-depth technical overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in Huntington's disease.

Mechanism of Action: SIRT1 Inhibition

This compound exerts its therapeutic effect by inhibiting SIRT1, a class III histone deacetylase. In the context of HD, mHTT is a known substrate of SIRT1.[1] Deacetylation of mHTT by SIRT1 is believed to contribute to its stability and subsequent aggregation. By inhibiting SIRT1, this compound increases the acetylation of mHTT, which has been shown to promote its selective degradation via the autophagy pathway.[1] This targeted clearance of the toxic protein, without affecting the levels of wild-type huntingtin, forms the core of its disease-modifying potential.[1] Preclinical studies have validated that the therapeutic effects of Selisistat are indeed mediated through its on-target inhibition of SIRT1 (or its Drosophila homolog, Sir2).[2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of Huntington's disease pathology.

Caption: Proposed mechanism of this compound in promoting mHTT clearance.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes | Source |

| IC₅₀ for human SIRT1 | 98 nM | Against recombinant human SIRT1. | [1] |

| IC₅₀ for human SIRT1 | 123 nM | Potent and selective inhibitor. | [4] |

| IC₅₀ for SIRT1 (various assays) | 38 nM | Value can vary depending on assay conditions. | [5] |

| Selectivity | >200-fold | More than 200-fold selective for SIRT1 over SIRT2 and SIRT3. | [1] |

Table 2: Clinical Pharmacokinetics and Dosing

| Parameter | Value | Study Population | Source |

| Dose Levels (Exploratory Trial) | 10 mg and 100 mg | Early-stage Huntington's disease patients. | [1][6] |

| Treatment Duration | 14 days | Once daily oral administration. | [1][6] |

| Average Steady-State Plasma Conc. | 125 nM | Achieved at the 10 mg dose level. | [1][6] |

| Safety in Healthy Volunteers | Well-tolerated | Up to 600 mg single doses and 300 mg/day for 7 days. | [1] |

Preclinical Evidence

This compound has demonstrated therapeutic efficacy in multiple preclinical models of Huntington's disease, ranging from Drosophila to mice.[2]

Invertebrate and Cellular Models

In Drosophila models expressing mutant huntingtin exon 1 fragments, both genetic reduction of the Sir2 gene and pharmacological inhibition with Selisistat suppressed HD pathology.[2][3] This included improved motor function and increased survival of retinal neurons.[2] In mammalian cell models (HEK293), Selisistat was shown to inhibit the deacetylase activity of both human SIRT1 and Drosophila Sir2, validating its mechanism of action in a cellular context.[2][3]

Murine Models

The R6/2 mouse, a widely used transgenic model that expresses a human mHTT exon 1 fragment and displays a rapid and robust HD-like phenotype, was used to evaluate Selisistat in vivo.[3] Treatment with Selisistat resulted in amelioration of psychomotor behavior and improvements in histopathological endpoints.[1] These positive outcomes in multiple animal models provided a strong rationale for advancing the compound into clinical trials.[2]

Clinical Development

Selisistat has been evaluated in clinical trials for safety, tolerability, and pharmacodynamic markers in both healthy volunteers and Huntington's disease patients.[1][2]

Phase I/II Exploratory Study in HD Patients

An exploratory, randomized, double-blind, placebo-controlled study was conducted in 55 early-stage HD patients.[1][6] Participants received either 10 mg or 100 mg of Selisistat, or a placebo, once daily for 14 days.[1][6]

Key Findings:

-

Safety and Tolerability: Selisistat was found to be safe and well-tolerated at both dose levels.[1][6] No adverse effects on motor, cognitive, or functional readouts were recorded.[6]

-

Pharmacokinetics: The average steady-state plasma concentration at the 10 mg dose was approximately 125 nM, which is comparable to the IC₅₀ for SIRT1 inhibition, suggesting that a therapeutically relevant exposure was achieved.[1][6]

-

Pharmacodynamics: The study did not show a significant effect on the levels of circulating soluble huntingtin.[1][6] However, it was noted that the biological samples collected would be crucial for developing future pharmacodynamic assays.[1]

While a Phase II trial showed the drug was well-tolerated, it did raise concerns about potential hepatotoxicity and did not reveal a significant clinical effect, leading to the halt of Phase III study plans.[7]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following sections describe the core experimental protocols used in the evaluation of this compound.

In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1.

-

Objective: To determine the IC₅₀ value of this compound against human SIRT1.

-

Materials:

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore).[8][9]

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).[8][9]

-

Developer solution (to release the fluorophore from the deacetylated substrate).[8][9]

-

96-well black, flat-bottom plates.[8]

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, assay buffer, and the Selisistat dilutions.[9]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.[9]

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[9]

-

Stop the reaction and initiate fluorescence by adding the developer solution.[9]

-

Incubate for an additional period (e.g., 30 minutes) at 37°C.[9]

-

Measure fluorescence intensity using a microplate reader (e.g., excitation ~350-360 nm, emission ~450-460 nm).[8][9]

-

Calculate the percentage of inhibition for each concentration relative to a vehicle control and plot the data to determine the IC₅₀ value.[8][9]

-

Cellular Acetylation Assay (Western Blot)

This assay assesses the effect of Selisistat on the acetylation status of SIRT1 substrates within a cellular context.

-

Objective: To confirm that Selisistat inhibits SIRT1 activity in cells, leading to hyperacetylation of its targets (e.g., p65 subunit of NFκB).[2]

-

Materials:

-

Procedure:

-

Co-transfect HEK293 cells with plasmids expressing GCN5, p65, and SIRT1.[2] GCN5 actively acetylates p65, while SIRT1 deacetylates it.

-

Treat the transfected cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Lyse the cells and collect total protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blot analysis using primary antibodies against acetylated-p65 and total-p65.

-

Normalize the acetylated-p65 signal to the total-p65 signal to determine the relative change in acetylation.[2] An increase in this ratio upon treatment indicates SIRT1 inhibition.

-

In Vivo Efficacy Study in R6/2 Mouse Model

This protocol outlines a typical preclinical efficacy study in a transgenic mouse model of HD.

-

Objective: To evaluate the effect of this compound on motor deficits and survival in the R6/2 mouse model.

-

Materials:

-

R6/2 transgenic mice and wild-type littermates.[3]

-

This compound formulated for oral administration.

-

Equipment for behavioral testing (e.g., rotarod apparatus, grip strength meter).

-

-

Procedure:

-

Begin dosing of R6/2 mice at a presymptomatic age with this compound or vehicle control via oral gavage.

-

Conduct regular behavioral assessments throughout the study period. This typically includes:

-

Rotarod test: To measure motor coordination and balance.

-

Grip strength test: To assess muscle strength.

-

-

Monitor body weight and general health status regularly.

-

At the end of the study, collect brain tissue for histopathological analysis (e.g., mHTT aggregate counting) and biochemical analysis (e.g., Western blot for target engagement).

-

Record survival data for all treatment groups.

-

Experimental Workflow Diagram

The diagram below provides a generalized workflow for the preclinical to clinical evaluation of a therapeutic candidate like this compound for Huntington's disease.

Caption: A typical workflow for characterizing a SIRT1 inhibitor for HD.

Conclusion and Future Directions

This compound is a potent and selective SIRT1 inhibitor that has demonstrated a clear therapeutic rationale and promising preclinical efficacy in models of Huntington's disease.[2] Its mechanism of action, centered on promoting the clearance of toxic mHTT, represents a targeted, disease-modifying approach.[1] Early phase clinical trials have established its safety and tolerability in HD patients and confirmed that therapeutically relevant plasma concentrations can be achieved.[6]

However, the lack of a clear pharmacodynamic effect on circulating mHTT in the initial short-term study and concerns about potential hepatotoxicity in a subsequent trial highlight the challenges in translating preclinical success.[1][7] Future research should focus on developing more sensitive biomarkers of target engagement in the central nervous system and further exploring the long-term safety profile of SIRT1 inhibition. Despite the hurdles, the investigation into this compound has provided invaluable insights into the potential of targeting protein acetylation as a therapeutic strategy for Huntington's disease and other neurodegenerative disorders.

References

- 1. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

(S)-Selisistat: A Deep Dive into its Mechanism of Action on p53 Acetylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Selisistat, also known as EX-527, is a potent and highly selective small-molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that plays a critical role in various cellular processes, including stress response, metabolism, and aging.[1] SIRT1's activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). One of its key non-histone targets is the tumor suppressor protein p53. By deacetylating p53, SIRT1 negatively regulates its transcriptional activity and pro-apoptotic functions.[2] this compound's ability to specifically inhibit SIRT1 makes it a valuable tool for studying the physiological roles of SIRT1 and a potential therapeutic agent in diseases where SIRT1 activity is dysregulated, such as in certain cancers and neurodegenerative disorders like Huntington's disease.[3][4]

This technical guide provides a comprehensive overview of this compound, with a specific focus on its effect on p53 acetylation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity

This compound exhibits high potency for SIRT1 and significant selectivity over other sirtuin isoforms, particularly SIRT2 and SIRT3. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the reported IC50 values for this compound against various sirtuin enzymes.

| Target Enzyme | This compound IC50 (nM) | Reference |

| Human SIRT1 | 38 | [1][5][6] |

| Human SIRT1 | 98 | [3][7] |

| Human SIRT1 | 123 | [8] |

Note: Variations in IC50 values can be attributed to different assay conditions, such as substrate and NAD+ concentrations.

| Sirtuin Isoform | This compound IC50 | Fold Selectivity vs. SIRT1 (using 38 nM) | Reference |

| SIRT1 | 38 nM | 1 | [1][5][6] |

| SIRT2 | 19.6 µM | ~515 | [1][5][6] |

| SIRT3 | 48.7 µM | ~1281 | [1][5][6] |

Signaling Pathway: this compound Mediated p53 Acetylation

This compound functions by inhibiting the deacetylase activity of SIRT1. In the context of p53, SIRT1 directly targets and removes the acetyl group from a specific lysine (B10760008) residue, K382.[9] This deacetylation event represses p53's ability to act as a transcription factor. By inhibiting SIRT1, this compound prevents the removal of this acetyl mark, leading to an accumulation of acetylated p53 at K382 (Ac-p53 K382). Increased acetylation of p53 at this site enhances its transcriptional activity, leading to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used to characterize its impact on p53 acetylation and cellular outcomes.

In Vitro SIRT1 Enzymatic Assay (Fluorometric)

This assay quantifies the deacetylase activity of SIRT1 in the presence of an inhibitor.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Recombinant human SIRT1 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

A fluorogenic SIRT1 substrate, often a peptide derived from p53 containing an acetylated lysine (e.g., Ac-p53-AMC), is prepared in assay buffer.

-

NAD+ solution is prepared in assay buffer.

-

This compound is serially diluted in DMSO and then in assay buffer to the desired concentrations.

-

-

Assay Procedure:

-

In a 96-well black plate, add the SIRT1 enzyme, assay buffer, and diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate fluorescence development by adding a developer solution (containing a protease that cleaves the deacetylated substrate).

-

Incubate at 37°C for a further period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

-

-

Data Analysis:

-

Calculate the percentage of SIRT1 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of p53 Acetylation

This technique is used to detect the levels of acetylated p53 in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable human cell line (e.g., MCF-7, HCT116) to a desired confluency.

-

To induce p53 expression and acetylation, cells can be treated with a DNA damaging agent (e.g., etoposide, doxorubicin).

-

Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide) to preserve the acetylation status of proteins.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetyl-p53 (K382).

-

Incubate with a corresponding primary antibody for total p53 and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping the initial antibody.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the acetyl-p53 signal to the total p53 signal and/or the loading control to determine the relative increase in p53 acetylation.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the concentration at which cell viability is inhibited by 50% (IC50).

-

Conclusion

This compound is a powerful and selective inhibitor of SIRT1 that serves as an invaluable research tool for dissecting the roles of SIRT1 in cellular physiology and disease. Its mechanism of action, centered on the inhibition of p53 deacetylation at lysine 382, provides a clear pathway for modulating p53's tumor-suppressive functions. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the SIRT1-p53 axis with this compound. As research continues, a deeper understanding of the nuanced effects of this compound will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-p53 (acetyl K382) antibody [EPR358(2)] (ab75754) | Abcam [abcam.com]

- 3. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Neuroprotective Effects of (S)-Selisistat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of (S)-Selisistat (also known as EX-527), a potent and selective inhibitor of Sirtuin 1 (SIRT1). The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the selective inhibition of SIRT1, a NAD+-dependent deacetylase.[1][2][3][4] In the context of neurodegenerative diseases, particularly Huntington's disease (HD), the inhibition of SIRT1 has been shown to be beneficial.[5][6][7] The leading hypothesis is that by inhibiting SIRT1, this compound increases the acetylation of mutant huntingtin (mHTT) protein.[7][8] This acetylation marks the toxic protein for clearance through the cell's autophagic pathway, thereby reducing its aggregation and cellular toxicity.[7]

SIRT1 has a range of substrates in addition to histones, including transcription factors that are crucial for neuronal health.[6][9] The neuroprotective effects of this compound are therefore likely multifaceted, extending beyond the direct enhancement of mHTT clearance. Studies have shown that this compound can reverse various mHTT-associated phenotypes in both in vitro and in vivo models of HD.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and administration of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Human Sirtuins

| Sirtuin Isoform | IC50 | Fold Selectivity vs. SIRT1 |

| SIRT1 | 38 nM[1][2] | 1 |

| SIRT2 | 19.6 µM[1][2] | ~515 |

| SIRT3 | 48.7 µM[1][2] | ~1281 |

| SIRT4 | >100 µM[2] | >2631 |

| SIRT5 | >100 µM[2] | >2631 |

| SIRT6 | >100 µM[2] | >2631 |

| SIRT7 | >100 µM[2] | >2631 |

Note: IC50 values can vary depending on assay conditions. The data presented demonstrates high selectivity for SIRT1.

Table 2: Preclinical In Vivo Studies of this compound

| Animal Model | Dosing | Key Findings | Reference |

| Drosophila model of HD | 10 µM in feed | Concentration-dependent rescue of photoreceptor neurodegeneration. | [5] |

| R6/2 mouse model of HD | 5 mg/kg/day | Statistically significant positive effects on lifespan and psychomotor endpoints. | [8] |

| Rat model | ~10 µg administration | Increased hypothalamic acetyl-p53 levels. | [1] |

Table 3: Human Clinical Trial Dosages of Selisistat

| Study Phase | Population | Dosage | Duration | Key Findings | Reference |

| First-in-human | Healthy Volunteers | Single doses: 5, 25, 75, 150, 300, 600 mg. Multiple doses: 100, 200, 300 mg once daily. | 7 days | Safe and well-tolerated. | [8] |

| Exploratory Phase II | Early-stage HD Patients | 10 mg or 100 mg once daily. | 14 days | Safe and well-tolerated; plasma concentrations achieved were comparable to the IC50 for SIRT1 inhibition. | [7] |

| Phase II | Stage I-III HD Patients | 50 mg or 200 mg once daily. | 12 weeks | Generally safe and well-tolerated, with some reversible increases in liver function tests. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. In Vitro SIRT1 Deacetylase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of this compound against SIRT1 using a fluorogenic assay.

-

Materials:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) coupled to a fluorophore).

-

NAD+.

-

This compound (test compound) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., containing a protease to cleave the deacetylated peptide and release the fluorophore).

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the assay buffer, the fluorogenic substrate, and NAD+.

-

Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate for an additional period (e.g., 15 minutes) to allow for fluorophore release.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[1][2]

-

3.2. Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cells expressing mutant huntingtin.

-

Materials:

-

Cell line (e.g., PC-12 cells inducibly expressing a mutant Htt fragment, or primary rat striatal neurons infected with lentiviruses expressing mHtt).[5]

-

This compound.

-

Cell culture medium and supplements.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

-

Luminometer.

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Induce the expression of mutant huntingtin if using an inducible cell line.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for a period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[1]

-

3.3. In Vivo Neuroprotection Study in Drosophila Model of HD

This protocol outlines the assessment of this compound's neuroprotective effects in a fruit fly model of Huntington's disease.

-

Model: Drosophila melanogaster expressing mutant huntingtin (mHtt) fragments, which leads to progressive neurodegeneration.[5][11]

-

Procedure:

-

Prepare Drosophila food medium containing various concentrations of this compound (e.g., 10 µM) or a vehicle control.

-

Raise the HD model flies on the drug-containing or control food from the larval stage.

-

Collect adult flies and maintain them on the respective diets.

-

At specific time points (e.g., day 7 post-eclosion), sacrifice the flies.

-

Dissect the fly heads and prepare them for histological analysis.

-

Assess neurodegeneration by measuring photoreceptor neuron survival through techniques like the pseudopupil assay or by counting rhabdomeres in histological sections.

-

Compare the extent of neurodegeneration between the this compound-treated and control groups to determine the neuroprotective effect.[5]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key concepts.

Caption: Proposed neuroprotective mechanism of this compound in Huntington's disease.

Caption: Workflow for an in vitro SIRT1 deacetylase inhibition assay.

Caption: General workflow for an in vivo neuroprotection study.

Conclusion

This compound is a highly selective and potent inhibitor of SIRT1 that has demonstrated significant neuroprotective effects in various preclinical models of Huntington's disease. Its mechanism of action, centered on promoting the clearance of toxic mutant huntingtin protein, presents a promising therapeutic strategy. While early-phase clinical trials have established its safety and tolerability, further investigation is required to confirm its efficacy in patients. The data and protocols summarized in this guide offer a valuable resource for researchers and professionals in the field of neurodegenerative disease drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A potent and selective Sirtuin 1 inhibitor alleviates pathology in multiple animal and cell models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (S)-Selisistat in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Selisistat, also known as EX-527, is a potent and highly selective inhibitor of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 plays a critical role in a variety of cellular processes, including the regulation of inflammation. This technical guide provides an in-depth analysis of the role of this compound in modulating inflammatory responses, with a focus on its mechanism of action on key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction: SIRT1 and Inflammation

Sirtuin 1 (SIRT1) is a class III histone deacetylase that has emerged as a key regulator of inflammatory processes.[1][2] Its primary anti-inflammatory function is mediated through the deacetylation of various transcription factors and co-regulators that are pivotal in the inflammatory cascade.[3][4] A central target of SIRT1 is the p65 subunit of the Nuclear Factor-kappa B (NF-κB) complex.[3] By deacetylating p65, SIRT1 inhibits the transcriptional activity of NF-κB, thereby reducing the expression of numerous pro-inflammatory cytokines and mediators.[5] Given this central role, modulation of SIRT1 activity presents a therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]

This compound is a specific inhibitor of SIRT1.[6] Its high selectivity makes it a valuable tool for elucidating the precise role of SIRT1 in cellular and disease processes. While its primary clinical development has been focused on Huntington's disease, where its mechanism is thought to involve the clearance of mutant huntingtin protein, its impact on inflammatory pathways is of significant interest to the broader research community.[7] This guide explores the direct consequences of SIRT1 inhibition by this compound on inflammatory signaling.

Mechanism of Action: this compound's Impact on Inflammatory Signaling

The principal mechanism by which this compound modulates inflammatory responses is through the inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation of SIRT1's downstream targets, most notably the p65 subunit of NF-κB.

The NF-κB Signaling Pathway